![molecular formula C14H21NO3 B3846335 4-[3-(2-methoxyphenoxy)propyl]morpholine](/img/structure/B3846335.png)
4-[3-(2-methoxyphenoxy)propyl]morpholine
Overview
Description
“4-[3-(2-methoxyphenoxy)propyl]morpholine” is an organic compound . It is a derivative of morpholine, which is a heterocycle featuring both amine and ether functional groups .
Molecular Structure Analysis
The molecular formula of “4-[3-(2-methoxyphenoxy)propyl]morpholine” is C14H21NO3 . The average mass is 251.321 Da and the monoisotopic mass is 251.152145 Da .Scientific Research Applications
- Pyrazolines, including our compound, have demonstrated antibacterial properties. Researchers have reported their effectiveness against various bacterial strains . These compounds could potentially serve as novel antibiotics or antimicrobial agents.
- Pyrazoline derivatives have also shown antifungal activity. While specific studies on our compound are limited, its structural similarity to other pyrazolines suggests potential antifungal applications . Investigating its effects against fungal pathogens could be valuable.
- Pyrazolines exhibit antiparasitic activity. Although direct evidence for our compound is scarce, exploring its impact on parasites (such as protozoa or helminths) could reveal therapeutic possibilities .
- Our compound’s effects on acetylcholinesterase (AchE) activity in the nervous system are noteworthy. AchE is crucial for normal nerve impulse transmission, and reduced activity can lead to behavioral changes and impaired movement . Investigating its potential as an AchE inhibitor or neuroprotective agent is warranted.
- Oxidative stress plays a role in various diseases. Pyrazolines, including our compound, may possess antioxidant properties, helping mitigate cellular damage caused by reactive oxygen species (ROS) and free radicals . Assessing its antioxidant capacity could be valuable.
- Pyrazolines have been explored as potential antitumor agents. While specific data on our compound are lacking, its structural features align with known antitumor pyrazolines . Investigating its effects on cancer cell lines could reveal promising leads.
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Neurotoxicity and Acetylcholinesterase Inhibition
Antioxidant and Oxidative Stress Modulation
Antitumor Activity
properties
IUPAC Name |
4-[3-(2-methoxyphenoxy)propyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-13-5-2-3-6-14(13)18-10-4-7-15-8-11-17-12-9-15/h2-3,5-6H,4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIJOCTZARYROK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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